2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride
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Overview
Description
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a bromine atom, a trifluoromethyl group, and a difluoroethanamine moiety, making it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride typically involves multiple steps, including halogenation, nucleophilic substitution, and amination reactions. One common synthetic route starts with the bromination of a trifluoromethyl-substituted phenol, followed by the introduction of a difluoroethanamine group through nucleophilic substitution. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of substituted phenoxy compounds.
Scientific Research Applications
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and difluoroethanamine moiety contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline hydrochloride
- 2-Fluoro-4-bromo-5-(trifluoromethyl)aniline
- 2,2-Difluoroethanamine derivatives
Uniqueness
2-[4-Bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethan-1-amine hydrochloride stands out due to its combination of a bromine atom, trifluoromethyl group, and difluoroethanamine moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H8BrClF5NO |
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Molecular Weight |
356.51 g/mol |
IUPAC Name |
2-[4-bromo-2-(trifluoromethyl)phenoxy]-2,2-difluoroethanamine;hydrochloride |
InChI |
InChI=1S/C9H7BrF5NO.ClH/c10-5-1-2-7(17-8(11,12)4-16)6(3-5)9(13,14)15;/h1-3H,4,16H2;1H |
InChI Key |
JFIGYBOXRCDYRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)OC(CN)(F)F.Cl |
Origin of Product |
United States |
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